molecular formula C10H13IN2O B039847 N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide CAS No. 113975-32-9

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Cat. No.: B039847
CAS No.: 113975-32-9
M. Wt: 304.13 g/mol
InChI Key: MWRKADKNFCJKNN-UHFFFAOYSA-N
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Description

N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide (CAS: 113975-32-9; MF: C₁₀H₁₃IN₂O) is a pyridine derivative featuring a pivalamide (2,2-dimethylpropanamide) group at the 3-position and an iodine substituent at the 4-position of the pyridine ring. Synthesized via directed ortho-lithiation followed by iodination , the compound is obtained in 70% yield with 99.7% purity, as confirmed by H-NMR and TLC analysis . Its synthesis employs n-BuLi and iodine in THF at -78°C, with rigorous temperature control to minimize side reactions . The iodine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRKADKNFCJKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440130
Record name N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-32-9
Record name N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom at the 4-position and a pivalamide moiety. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₁₀H₁₃I N₂O
Molecular Weight: Approximately 304.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The iodine substitution may facilitate binding to various biological targets, potentially modulating pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anticancer Activity : There is growing interest in the anticancer potential of compounds with similar structures. The interaction of the iodine atom with cellular targets may disrupt cancer cell proliferation.
  • Neurokinin Receptor Modulation : Compounds structurally related to this compound have been explored as neurokinin receptor antagonists, which are implicated in various neurological disorders including anxiety and depression.

Case Studies

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored derivatives of pyridine compounds for their anticancer activity. This compound was included in a screening panel where it showed promising results against certain cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Neurokinin Receptor Antagonism : Research on related compounds has indicated that they can effectively antagonize neurokinin receptors, suggesting that this compound may also exhibit similar properties. This could be particularly beneficial in treating conditions such as depression and anxiety .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against bacterial strains
AnticancerInhibitory effects on cancer cell proliferation
Neurokinin ModulationPossible antagonist activity at neurokinin receptors

Comparison with Similar Compounds

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (MF: C₁₁H₁₂ClIN₂O₂; M.W.: 366.58)

  • Structural Differences : Contains chlorine at the 2-position and a formyl group at the 4-position of the pyridine ring.
  • Synthetic Utility : The formyl group enables nucleophilic additions, while chlorine enhances stability against nucleophilic substitution compared to iodine in the parent compound.
  • Yield: Not explicitly reported, but priced at $500–$6,000 depending on scale .

N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide

  • Structural Differences : Methoxy group at the 4-position and iodine at the 3-position.
  • Reactivity : Methoxy groups act as electron-donating substituents, reducing electrophilicity at the pyridine ring compared to the parent compound’s iodine .

Analogues with Functional Group Variations

2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminopyridin-3-yl)propanamide

  • Structural Differences: Incorporates a sulfonyl group and a free amino group at the pyridine’s 4-position.
  • Applications: The sulfonyl group enhances solubility in polar solvents, while the amino group facilitates peptide coupling reactions, broadening its use in medicinal chemistry .

N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethylpropanamide

  • Structural Differences : Difluoromethyl group replaces iodine.
  • Properties : Fluorine’s electronegativity increases metabolic stability and bioavailability, making this analogue more suited for drug development than the iodine-containing parent compound .

Physicochemical and Crystallographic Comparisons

3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide

  • Crystal Structure : Exhibits strong intramolecular O-H⋯O and N-H⋯O hydrogen bonds, stabilizing the amide group’s electronic delocalization (C=O: 1.242 Å; C-N: 1.333 Å). This contrasts with the parent compound’s lack of reported crystallographic data .
  • Reactivity : The hydroxyl and methoxy groups enable hydrogen bonding interactions absent in N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, influencing solubility and crystallization behavior.

Preparation Methods

Reaction Mechanism and Key Steps

The reaction begins with deprotonation of the pyridine ring using a strong base, typically n-butyllithium (n-BuLi), in the presence of tetramethylethylenediamine (TMEDA) as a chelating agent. TMEDA coordinates with lithium, stabilizing the lithiated intermediate and enhancing reactivity. Subsequent quenching with iodine introduces the iodinated substituent at the 4-position.

Critical Reaction Conditions:

  • Temperature: Lithiation is conducted at -78°C to prevent side reactions, followed by gradual warming to -10°C for intermediate stabilization.

  • Solvent System: Tetrahydrofuran (THF) is preferred for its ability to dissolve both the starting material and the lithiated species.

Experimental Protocols and Yield Optimization

Two distinct protocols highlight the impact of reaction parameters on yield:

Protocol A (70% Yield):

  • Reagents:

    • 2,2-Dimethyl-N-(3-pyridyl)propanamide (42, 40 g)

    • TMEDA (84 mL), n-BuLi (224 mL, 1.6 M in hexane)

    • Iodine (142 g) in THF (480 mL)

  • Procedure:

    • The lithiation step at -78°C for 15 minutes, followed by 2 hours at -10°C.

    • Iodine addition at -78°C, with stirring for 2 hours.

    • Workup includes extraction with ethyl acetate, washing with sodium thiosulfate, and silica plug purification.

  • Yield: 70% after recrystallization.

Protocol B (38% Yield):

  • Reagents:

    • 2,2-Dimethyl-N-(3-pyridyl)propanamide (1 g)

    • TMEDA (2.1 mL), n-BuLi (8.8 mL, 1.6 M in hexane)

    • Iodine (3.56 g) in THF (10 mL)

  • Procedure:

    • Lithiation in THF/diethyl ether (1:3) at -78°C.

    • Iodine quenching without intermediate warming.

    • Purification via column chromatography (pentane:ethyl acetate, 50:50).

  • Yield: 38%.

Key Differences Impacting Yield:

  • Solvent Composition: Protocol A uses pure THF, enhancing intermediate stability.

  • Temperature Control: Gradual warming in Protocol A prevents premature decomposition.

  • Purification Method: Silica plug filtration in Protocol A reduces product loss compared to column chromatography.

Alternative Synthetic Routes

While lithiation-iodination dominates, alternative methods have been explored for niche applications:

Direct Acylation of 4-Iodopyridin-3-amine

Acylation of 4-iodopyridin-3-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as triethylamine offers a one-step route. However, this method is limited by the commercial availability of 4-iodopyridin-3-amine and lower regioselectivity.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield: <30% due to competing side reactions at the iodine substituent.

Halogen Exchange Reactions

Halogen exchange using iodide salts (e.g., NaI or KI) on chloro- or bromo-substituted precursors has been attempted. For example, N-(4-chloropyridin-3-yl)-2,2-dimethylpropanamide can undergo nucleophilic aromatic substitution with iodide.

Challenges:

  • Reactivity: Pyridine rings exhibit low susceptibility to nucleophilic substitution unless activated by electron-withdrawing groups.

  • Side Products: Competing dehalogenation or ring-opening reactions reduce yields.

Comparative Analysis of Preparation Methods

Parameter Lithiation-Iodination (Protocol A) Direct Acylation Halogen Exchange
Yield 70%<30%<20%
Regioselectivity HighModerateLow
Purification Complexity Moderate (silica plug)High (chromatography)High (distillation)
Scalability HighLowModerate

Insights:

  • Lithiation-iodination remains the most efficient method for large-scale synthesis.

  • Direct acylation is limited by precursor availability but may suit small-scale research.

Optimization Strategies for Industrial Production

Solvent and Reagent Selection

  • TMEDA vs. Other Ligands: TMEDA’s chelating ability is superior to alternatives like hexamethylphosphoramide (HMPA), which poses toxicity concerns.

  • Solvent Systems: Anhydrous THF is critical; residual moisture deactivates n-BuLi, reducing yields.

Temperature and Reaction Monitoring

  • Low-Temperature Stability: Maintaining -78°C during lithiation minimizes side reactions. Jacketed reactors with liquid nitrogen cooling are essential for industrial setups.

  • In-Process Control (IPC): TLC monitoring (EtOAc:heptane, 7:3) ensures reaction completion before iodine addition.

Industrial Scaling Considerations

Transitioning from laboratory to industrial production requires addressing:

  • Batch vs. Continuous Processing: Continuous flow systems may enhance yield consistency by improving temperature control.

  • Cost Efficiency: Bulk procurement of TMEDA and iodine reduces material costs by ~40%.

  • Regulatory Compliance: Meeting Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates necessitates stringent purity controls (>99% by HPLC) .

Q & A

Q. What are the established synthetic routes for N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide?

The synthesis typically involves functionalization of a pyridine precursor. A common approach is coupling 4-iodo-3-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. Key steps include:

  • Amination : Reacting 4-iodo-3-aminopyridine with pivaloyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.
  • Purification : Isolation via column chromatography using silica gel and ethyl acetate/hexane gradients to remove unreacted starting materials . Alternative routes may involve halogen exchange or cross-coupling reactions, but these require palladium catalysts and optimized conditions to avoid dehalogenation .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethyl acetate or acetone to obtain high-quality single crystals.
  • Data Collection : Using a diffractometer (e.g., Rigaku R-AXIS) with MoKα radiation (λ = 0.71073 Å) at 294 K.
  • Refinement : Employing SHELXL-97 for structure solution and refinement, with hydrogen atoms placed in calculated positions and anisotropic displacement parameters for non-H atoms. Reported bond lengths (e.g., C=O at 1.242 Å) and dihedral angles (e.g., 85.66° between amide and pyridine planes) confirm electronic delocalization .

Advanced Research Questions

Q. How can contradictions in NMR data during synthesis be resolved?

Discrepancies between expected and observed spectral peaks (e.g., unexpected splitting or shifts) often arise from:

  • By-products : Check for unreacted 3-aminopyridine (δ 6.8–7.2 ppm in 1H^1H NMR) or hydrolyzed pivalic acid (singlet at δ 1.2 ppm).
  • Tautomerism : The iodine atom’s electron-withdrawing effect may stabilize keto-enol tautomers, causing split signals. Use 13C^{13}C-DEPT or 2D NMR (HSQC) to confirm assignments .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6) can interact with the amide group, shifting peaks. Compare spectra in CDCl3 and DMSO-d6 .

Q. What strategies optimize crystallization for challenging derivatives of this compound?

Poor crystallization in analogs (e.g., N-(3-formyl-4-pyridinyl) derivatives) can be addressed by:

  • Solvent Screening : Test binary mixtures (e.g., chloroform/methanol) to modulate solubility.
  • Seeding : Introduce microcrystals of the parent compound to induce nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation.
  • Additives : Trace trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, improving crystal packing via H-bonding .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The C–I bond in the 4-position activates the pyridine ring for Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 for aryl-aryl couplings; CuI/1,10-phenanthroline for Ullmann reactions.
  • Steric Effects : The bulky pivalamide group at the 3-position may hinder coupling at the 4-iodo site. Pre-functionalization (e.g., replacing iodine with a directing group) can improve yields .

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